molecular formula C16H24N2O3S B6611737 1-[4-[2-[(2,5-Dimethylphenyl)sulfonyl]ethyl]-1-piperazinyl]ethanone CAS No. 923685-66-9

1-[4-[2-[(2,5-Dimethylphenyl)sulfonyl]ethyl]-1-piperazinyl]ethanone

Cat. No.: B6611737
CAS No.: 923685-66-9
M. Wt: 324.4 g/mol
InChI Key: OZSYSYDWCNRBAM-UHFFFAOYSA-N
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Description

1-[4-[2-[(2,5-Dimethylphenyl)sulfonyl]ethyl]-1-piperazinyl]ethanone is a complex organic compound characterized by its unique chemical structure. This compound is notable for its applications in various fields, including chemistry, biology, and medicine. Its structure comprises a piperazine ring substituted with a sulfonyl group and an ethanone moiety, which contributes to its diverse chemical properties and reactivity.

Preparation Methods

The synthesis of 1-[4-[2-[(2,5-Dimethylphenyl)sulfonyl]ethyl]-1-piperazinyl]ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2,5-dimethylbenzenesulfonyl chloride with 1-(2-aminoethyl)piperazine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-[4-[2-[(2,5-Dimethylphenyl)sulfonyl]ethyl]-1-piperazinyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group, depending on the reagents and conditions used.

    Substitution: The ethanone moiety can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents employed.

Scientific Research Applications

1-[4-[2-[(2,5-Dimethylphenyl)sulfonyl]ethyl]-1-piperazinyl]ethanone has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with various neurotransmitter receptors.

    Industry: It is utilized in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of 1-[4-[2-[(2,5-Dimethylphenyl)sulfonyl]ethyl]-1-piperazinyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, inhibiting their activity. Additionally, the piperazine ring can interact with neurotransmitter receptors, modulating their function and leading to various physiological effects. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

1-[4-[2-[(2,5-Dimethylphenyl)sulfonyl]ethyl]-1-piperazinyl]ethanone can be compared with other similar compounds, such as:

    1-[4-[2-[(2,4-Dimethylphenyl)sulfonyl]ethyl]-1-piperazinyl]ethanone: This compound has a similar structure but with a different substitution pattern on the phenyl ring, which can lead to variations in its chemical and biological properties.

    1-[4-[2-[(2,5-Dimethylphenyl)thio]ethyl]-1-piperazinyl]ethanone:

Properties

IUPAC Name

1-[4-[2-(2,5-dimethylphenyl)sulfonylethyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-13-4-5-14(2)16(12-13)22(20,21)11-10-17-6-8-18(9-7-17)15(3)19/h4-5,12H,6-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSYSYDWCNRBAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)CCN2CCN(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401163253
Record name 1-[4-[2-[(2,5-Dimethylphenyl)sulfonyl]ethyl]-1-piperazinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401163253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923685-66-9
Record name 1-[4-[2-[(2,5-Dimethylphenyl)sulfonyl]ethyl]-1-piperazinyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923685-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-[2-[(2,5-Dimethylphenyl)sulfonyl]ethyl]-1-piperazinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401163253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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